Enzymatic IC50 >50 μM: CMP-5 Shows Minimal Direct PRMT5 Catalytic Inhibition Versus SAM-Competitive Comparators
Direct biochemical testing of CMP-5 against PRMT5 at the enzymatic level revealed an IC50 value above 50 μM, indicating minimal direct inhibition of PRMT5 catalytic activity [1]. In contrast, the bona fide SAM-competitive inhibitor compound 17 (subsequently designated PRMT5-IN-30) exhibits an IC50 of 0.33 μM (330 nM) and a Kd of 0.987 μM against PRMT5 under comparable enzymatic conditions [2]. This approximately 150-fold difference in biochemical potency challenges the initial classification of CMP-5 as a SAM-competitive inhibitor and suggests its cellular efficacy may derive from alternative mechanisms, such as disruption of PRMT5-containing repressor complexes or interference with protein-protein interactions.
| Evidence Dimension | Enzymatic inhibition of PRMT5 (IC50) |
|---|---|
| Target Compound Data | >50 μM |
| Comparator Or Baseline | Compound 17 (PRMT5-IN-30): IC50 = 0.33 μM (330 nM), Kd = 0.987 μM |
| Quantified Difference | >150-fold lower biochemical potency (CMP-5 IC50 >50 μM vs comparator IC50 0.33 μM) |
| Conditions | Biochemical enzymatic assay measuring half-maximal inhibitory concentration against PRMT5 |
Why This Matters
This quantitative divergence informs experimental design: CMP-5 is unsuitable for studies requiring potent direct catalytic inhibition but may be uniquely valuable for investigating PRMT5 function through non-catalytic mechanisms.
- [1] Interaction assessments of the first S-adenosylmethionine competitive inhibitor and the essential interacting partner methylosome protein 50 with protein arginine methyltransferase 5 by combined computational methods. Biochem Biophys Res Commun. 2018;495(1):1129-1136. View Source
- [2] Potent, Selective, and Cell Active Protein Arginine Methyltransferase 5 (PRMT5) Inhibitor Developed by Structure-Based Virtual Screening and Hit Optimization. J Med Chem. 2017;60(14):6289-6304. Compound 17: IC50 = 0.33 μM, Kd = 0.987 μM. View Source
